Gas-Phase Acidity: N-Benzyl-α-alanine (L-Form) Is 4.7 kJ·mol⁻¹ More Acidic Than Its β-Isomer Counterpart
Experimental determination by the extended kinetic method (EKM) demonstrates that N-benzyl-α-alanine (the α-amino acid scaffold of (2S)-2-(benzylamino)propanoic acid) exhibits a gas-phase acidity (GA) of 1386.2 ± 9.2 kJ·mol⁻¹, compared to 1390.9 ± 9.2 kJ·mol⁻¹ for the β-isomer N-benzyl-β-alanine [1]. This 4.7 kJ·mol⁻¹ difference places the α-form as the measurably stronger gas-phase acid. The experimental order of acidity for the full series is: β-alanine (1407.3 kJ·mol⁻¹) < α-alanine (≈1433.8 kJ·mol⁻¹) < N-benzyl-β-alanine (1390.9 kJ·mol⁻¹) < N-benzyl-α-alanine (1386.2 kJ·mol⁻¹) [1]. N-Benzylation systematically increases acidity relative to the parent alanines, and the α-branched architecture further enhances acidity by 8.8 kJ·mol⁻¹ over the linear β-amino acid scaffold [1].
| Evidence Dimension | Gas-phase acidity (GA, Gibbs free energy of deprotonation) |
|---|---|
| Target Compound Data | 1386.2 ± 9.2 kJ·mol⁻¹ (N-benzyl-α-alanine, corresponding to the (2S) scaffold) |
| Comparator Or Baseline | 1390.9 ± 9.2 kJ·mol⁻¹ (N-benzyl-β-alanine); 1407.3 ± 8.8 kJ·mol⁻¹ (β-alanine); ≈1433.8 kJ·mol⁻¹ (α-alanine) |
| Quantified Difference | ΔGA = 4.7 kJ·mol⁻¹ (α more acidic than β isomer); ΔGA ≈ 47.6 kJ·mol⁻¹ (more acidic than parent α-alanine) |
| Conditions | Extended kinetic method (EKM), gas phase, T = 298 K; reference acids: methyl-4-hydroxybenzoate, 2,4,6-trimethylbenzoic acid, benzoic acid, 3,4,5-trimethylbenzoic acid |
Why This Matters
Procurement decisions for gas-phase studies, mass spectrometry ionization efficiency optimization, or proton-transfer reaction design require knowledge that the α-isomer is a demonstrably stronger acid than the β-isomer or parent alanine, directly affecting experimental design and compound selection.
- [1] Notario R, Dávalos JZ, Guzmán-Mejía R, Juaristi E. Gas-Phase Acidities and Basicities of Alanines and N-Benzylalanines by the Extended Kinetic Method. J. Phys. Chem. A. 2018;122(1):383–389. doi:10.1021/acs.jpca.7b10358. PMID: 29215877. View Source
